molecular formula C7H7ClO3S B13444417 4-Hydroxybenzenemethanesulfonyl Chloride

4-Hydroxybenzenemethanesulfonyl Chloride

Cat. No.: B13444417
M. Wt: 206.65 g/mol
InChI Key: FGGMBZIWQSGUAK-UHFFFAOYSA-N
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Description

4-Hydroxybenzenemethanesulfonyl Chloride is an organic compound with the molecular formula C7H7ClO3S. It is a derivative of 4-Hydroxybenzyl Alcohol and is used in various chemical reactions and industrial applications. This compound is known for its role in the synthesis of antimalarial agents and its participation in the oxidation of phenols catalyzed by polyphenol oxidase.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Hydroxybenzenemethanesulfonyl Chloride typically involves the reaction of 4-Hydroxybenzyl Alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to handle large volumes of reactants and products .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybenzenemethanesulfonyl Chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group is replaced by other substituents.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in the presence of a base like pyridine or triethylamine.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Major Products Formed:

    Substitution Reactions: Products include sulfonamides or sulfonate esters, depending on the nucleophile used.

    Oxidation Reactions: Products include sulfonic acids or other oxidized derivatives.

Scientific Research Applications

4-Hydroxybenzenemethanesulfonyl Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is involved in the study of enzyme-catalyzed reactions, particularly those involving polyphenol oxidase.

    Medicine: It is used in the synthesis of antimalarial agents and other therapeutic compounds.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Hydroxybenzenemethanesulfonyl Chloride involves its reactivity as an electrophile in substitution reactions. The sulfonyl chloride group is highly reactive and can be readily replaced by nucleophiles, leading to the formation of various substituted products. The compound’s reactivity is influenced by the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions that stabilize the transition state during reactions .

Comparison with Similar Compounds

    Methanesulfonyl Chloride: Similar in structure but lacks the aromatic ring and hydroxyl group, making it less versatile in certain reactions.

    Benzenesulfonyl Chloride: Contains a benzene ring but lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness: 4-Hydroxybenzenemethanesulfonyl Chloride is unique due to the presence of both the hydroxyl group and the sulfonyl chloride group on an aromatic ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H7ClO3S

Molecular Weight

206.65 g/mol

IUPAC Name

(4-hydroxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C7H7ClO3S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4,9H,5H2

InChI Key

FGGMBZIWQSGUAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)(=O)Cl)O

Origin of Product

United States

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